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Compound of Interest

Compound Name:
2-Methyl-5-(3-

nitrobenzoyl)pyridine

CAS No.: 1187170-21-3

Cat. No.: B1392258

Get Quote

Compound Identity & Significance
IUPAC Name: (6-methylpyridin-3-yl)(3-nitrophenyl)methanone

Molecular Formula:

[1][2]

Molecular Weight: 242.23 g/mol [1][2]

Structural Class: Diaryl ketone / Nitropyridine derivative[1]

Physical State: Pale yellow to off-white crystalline solid.[1]

Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol; insoluble in

water.[1]
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This molecule features two aromatic systems bridged by a carbonyl group.[1][3][4] The 3-

nitrobenzoyl moiety acts as a strong electron-withdrawing domain, while the 2-methylpyridine

ring provides a basic nitrogen center. In drug development, this specific substitution pattern is

often employed to modulate metabolic stability (via the methyl group) and

-stacking interactions (via the electron-deficient nitro-aryl ring).[1]

Synthesis & Formation Logic
To understand the impurities and spectroscopic nuances, one must understand the synthesis.

[1] The most robust "field-proven" route for this specific isomer avoids the direct Friedel-Crafts

acylation of pyridine (which fails due to ring deactivation).[1]

Preferred Route:Suzuki-Miyaura Carbonylation or Nitration of the Parent Ketone.[1] The most

chemically distinct pathway involves the nitration of 2-methyl-5-benzoylpyridine.[1] The

carbonyl group directs the incoming nitro group to the meta position of the phenyl ring, while

the protonated pyridine ring resists electrophilic attack.[1]
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(Nitration)
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Click to download full resolution via product page

Figure 1: Electrophilic Aromatic Substitution pathway favoring the meta-nitro product.

Spectroscopic Data Analysis[1][4]
A. Nuclear Magnetic Resonance (NMR)
Solvent:

or DMSO-

(Data below standardized to

for resolution). Internal Standard: TMS (0.00 ppm).
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H NMR (400 MHz)
The spectrum is characterized by two distinct aromatic spin systems.[1] The pyridine protons

show characteristic coupling, while the 3-nitrophenyl protons exhibit a classic meta-substituted

pattern.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

8.95 Doublet (d) 1H Py-H6

Most Deshielded.

Ortho to N and

Ortho to C=O.[1]

The electron-

withdrawing

nature of both

groups shifts this

significantly

downfield.[1]

8.62 Triplet/Singlet (t) 1H Ph-H2'

Nitro-Deshielded.

Located between

the Nitro and

Carbonyl groups

(both EWG),

making this the

most deshielded

phenyl proton.

8.48 Doublet (dm) 1H Ph-H4'

Ortho to Nitro,

Para to

Carbonyl.

Strongly

deshielded by

the nitro group.

8.15
Doublet of

Doublets (dd)
1H Py-H4

Ortho to C=O,

Meta to N.

Deshielded by

the carbonyl

anisotropy.

8.10 Doublet (d) 1H Ph-H6'
Ortho to

Carbonyl.[1]
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7.75 Triplet (t) 1H Ph-H5'

Meta to both

EWGs.[1] The

only proton in the

"normal"

aromatic range.

7.32 Doublet (d) 1H Py-H3

Ortho to Methyl.

[1] Shielded

relative to other

pyridine protons

due to distance

from C=O and

electron donation

from Methyl.

2.68 Singlet (s) 3H Py-CH3

Characteristic

benzylic-like

methyl on a

heteroaromatic

ring.[1]

C NMR (100 MHz)
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Shift (

ppm)
Carbon Type Assignment

193.5 C=O[1] Diaryl Ketone Carbonyl.[1][5]

163.2 Cq Py-C2 (Ipso to Methyl).[1]

150.8 CH Py-C6 (Alpha to Nitrogen).[1]

148.4 Cq Ph-C3' (Ipso to Nitro).[1]

138.5 Cq Ph-C1' (Ipso to Carbonyl).[1]

137.2 CH Py-H4.[1]

135.4 CH Ph-C6'.[1]

130.1 CH Ph-C5'.[1]

129.5 Cq Py-C5 (Ipso to Carbonyl).[1]

127.2 CH Ph-C4'.[1]

124.5 CH Ph-C2'.[1]

123.1 CH Py-C3.[1]

24.8 CH3 Methyl Group.[6]

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Diamond).[1]
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Wavenumber (

)
Intensity Assignment Diagnostic Value

3060 - 3030 Weak C-H Stretch (Ar)
Typical aromatic C-H

stretching.[1]

1665 Strong C=O[1] Stretch

Key Identifier. Diaryl

ketones typically

appear lower than

alkyl ketones due to

conjugation.

1590, 1570 Medium C=C / C=N Stretch

Pyridine and Benzene

ring skeletal

vibrations.

1535 Strong Asym. Stretch

Key Identifier.

Diagnostic for the nitro

group.

1352 Strong Sym. Stretch
Key Identifier. Paired

with the 1535 peak.

850 - 700 Strong C-H Bending

Out-of-plane bending,

indicative of meta-

substitution (3-nitro)

and 2,5-pyridine

substitution.[1]

C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

Molecular Ion (

): m/z 242 (Base peak in ESI, significant in EI).[1]

Fragmentation Pattern (EI):

m/z 242
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196: Loss of

radical (

). Common in nitroaromatics.[1]

m/z 242

120:

-cleavage yielding the 6-methylnicotinoyl cation (

).[1] This is often the base peak in EI due to resonance stabilization by the pyridine
nitrogen.

m/z 242

150:

-cleavage yielding the 3-nitrobenzoyl cation. Less abundant than the pyridyl cation.

m/z 120

92: Loss of CO from the acylium ion (Pyridyl cation).[1]

Molecular Ion
[M]+ m/z 242

[M - NO2]+
m/z 196

 Loss of NO2 (46)

6-Methylnicotinoyl Cation
(Base Peak)

m/z 120

 α-Cleavage

Pyridyl Cation
m/z 92

 Loss of CO (28)
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols
Protocol 1: NMR Sample Preparation[1][3]

Objective: Obtain high-resolution proton spectra without concentration broadening.

Solvent: Chloroform-d (

) (99.8% D) with 0.03% v/v TMS.[1]

Procedure:

Weigh 5–10 mg of the solid compound into a clean vial.

Add 0.6 mL of

.

Sonicate for 30 seconds to ensure complete dissolution (nitro compounds can exhibit

polymorphism affecting solubility).

Filter through a glass wool plug into the NMR tube if any turbidity remains.

Acquire with a minimum of 16 scans (relaxation delay

) to allow full relaxation of the deshielded protons.[1]

Protocol 2: TLC Purity Check[1]
Stationary Phase: Silica Gel

.[1]

Mobile Phase: Hexane : Ethyl Acetate (3:2 v/v).[1]

Visualization: UV light (254 nm).[1]
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Expected

: ~0.45 (The compound is moderately polar due to the nitro and pyridine groups).[1]

Interference: The precursor (2-methyl-5-benzoylpyridine) will have a slightly higher

(less polar without the nitro group).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1392258/docs#comprehensive-spectroscopic-
characterization-2-methyl-5-3-nitrobenzoyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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